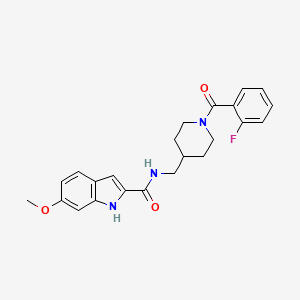
N-(cyanomethyl)-3-(methoxymethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-3-(methoxymethyl)benzamide, also known as CB-13, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in 2002 by a team of researchers at the University of California, Irvine. CB-13 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Mechanism of Action
N-(cyanomethyl)-3-(methoxymethyl)benzamide acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by N-(cyanomethyl)-3-(methoxymethyl)benzamide leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(methoxymethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have analgesic, anti-inflammatory, anxiolytic, and antidepressant properties. N-(cyanomethyl)-3-(methoxymethyl)benzamide has also been shown to modulate appetite and food intake.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(cyanomethyl)-3-(methoxymethyl)benzamide is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the pharmacology of this receptor. However, N-(cyanomethyl)-3-(methoxymethyl)benzamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(cyanomethyl)-3-(methoxymethyl)benzamide. One area of interest is the development of N-(cyanomethyl)-3-(methoxymethyl)benzamide analogs with improved pharmacological properties, such as increased solubility and selectivity for the CB1 receptor. Another area of research is the investigation of the therapeutic potential of N-(cyanomethyl)-3-(methoxymethyl)benzamide in the treatment of various diseases, including pain, inflammation, and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(cyanomethyl)-3-(methoxymethyl)benzamide and its effects on various physiological processes.
Synthesis Methods
N-(cyanomethyl)-3-(methoxymethyl)benzamide can be synthesized by a multi-step process starting from 3-bromoanisole. The first step involves the reaction of 3-bromoanisole with sodium hydride in dimethylformamide (DMF) to form the corresponding phenoxide. The phenoxide is then reacted with cyanomethyl bromide in the presence of potassium carbonate to form N-(cyanomethyl)-3-methoxyanisole. Finally, the methoxy group is hydrolyzed using hydrochloric acid to yield N-(cyanomethyl)-3-(methoxymethyl)benzamide.
Scientific Research Applications
N-(cyanomethyl)-3-(methoxymethyl)benzamide has been used in various scientific studies to investigate the role of the endocannabinoid system in different physiological processes. It has been shown to have potential therapeutic effects in the treatment of various diseases, including pain, inflammation, anxiety, and depression. N-(cyanomethyl)-3-(methoxymethyl)benzamide has also been used as a tool to study the pharmacology of the CB1 receptor and its signaling pathways.
properties
IUPAC Name |
N-(cyanomethyl)-3-(methoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-9-3-2-4-10(7-9)11(14)13-6-5-12/h2-4,7H,6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNUCWCMNDQQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(methoxymethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2989684.png)

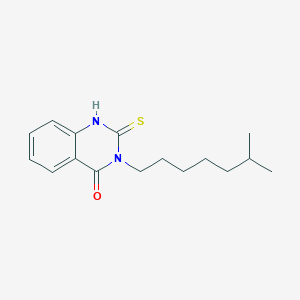
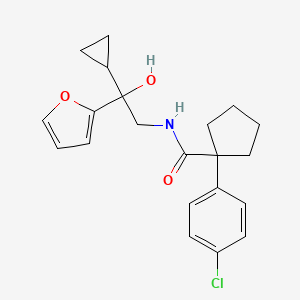

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate](/img/structure/B2989690.png)
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2989692.png)
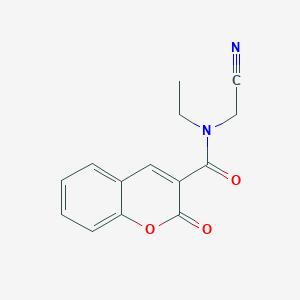
![2-(((5-Bromo-2-methylthiazol-4-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2989698.png)
![1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine](/img/structure/B2989700.png)
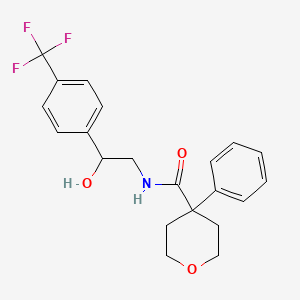
![[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2989702.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2989703.png)
